molecular formula C8H9N5 B1349193 4-(2-methyl-2H-tetrazol-5-yl)aniline CAS No. 436092-89-6

4-(2-methyl-2H-tetrazol-5-yl)aniline

Cat. No. B1349193
M. Wt: 175.19 g/mol
InChI Key: QTEUJUOHTXVNAV-UHFFFAOYSA-N
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Description

“4-(2-methyl-2H-tetrazol-5-yl)aniline” is a chemical compound with the molecular formula C8H9N5 . It is used to prepare dyes and finds use in the polymer industry as monomers . It also finds use as additives for lubricating oils, engine fuels, and asphalt .


Molecular Structure Analysis

The InChI code for “4-(2-methyl-2H-tetrazol-5-yl)aniline” is 1S/C8H9N5/c1-13-11-8(10-12-13)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3 . The molecular weight is 175.19 .


Physical And Chemical Properties Analysis

“4-(2-methyl-2H-tetrazol-5-yl)aniline” is a solid at room temperature . It has a molecular weight of 175 .

Scientific Research Applications

Synthesis and Chemical Properties

4-(2-methyl-2H-tetrazol-5-yl)aniline, a derivative of aniline, is used in various chemical syntheses. For instance, it is involved in the synthesis of antitumor agents like nilotinib. The process often involves complex reactions such as fluorination and substitution, highlighting its role in creating pharmacologically active compounds (Yang Shijing, 2013). Additionally, derivatives of aniline like 4-(2-methyl-2H-tetrazol-5-yl)aniline are used in the synthesis of luminescent platinum complexes with potential applications in organic light-emitting diodes (OLEDs) (Dileep A. K. Vezzu et al., 2010).

Pharmaceutical and Biomedical Applications

Compounds derived from 4-(2-methyl-2H-tetrazol-5-yl)aniline show promise in pharmaceutical and biomedical applications. For example, a study on the synthesis and antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrates their potential as antimicrobial agents (Venkateswarlu Banoji et al., 2022). Moreover, derivatives of 4-(2-methyl-2H-tetrazol-5-yl)aniline are used in the synthesis of compounds with anti-allergic and anti-inflammatory properties (T. Ikeda et al., 1992).

Material Science and Engineering

In material science, derivatives of 4-(2-methyl-2H-tetrazol-5-yl)aniline are utilized in creating electrochromic materials. A study on the synthesis and characterization of novel electrochromic materials employing Nitrotriphenylamine Unit as the acceptor and different Thiophene derivatives as the donor demonstratesthe potential of these compounds in applications like smart windows and displays. These materials exhibit outstanding optical contrasts and fast switching speeds, essential for advanced electrochromic devices (Shuai Li et al., 2017).

Energetic Materials and Explosives

Aniline derivatives, including those related to 4-(2-methyl-2H-tetrazol-5-yl)aniline, are explored for their potential in energetic materials and explosives. A study on 5-(tetrazol-1-yl)-2H-tetrazole, a structurally similar compound, provides insights into its potential as an energetic material, highlighting properties such as detonation velocity and pressure parameters, which are critical in evaluating its use in explosives and pyrotechnics (Nikolaus Fischer et al., 2013).

Organic Electronics and Optoelectronics

Compounds derived from 4-(2-methyl-2H-tetrazol-5-yl)aniline are also used in the field of organic electronics and optoelectronics. The development of luminescent tetradentate bis-cyclometalated platinum complexes for electroluminescence applications is an example of its use in creating materials for organic light-emitting diodes (OLEDs). These materials exhibit high quantum yields and a range of emission covering the blue to red region, crucial for display technologies (Dileep A. K. Vezzu et al., 2010).

Safety And Hazards

The safety data sheet (SDS) for “4-(2-methyl-2H-tetrazol-5-yl)aniline” is available . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

4-(2-methyltetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEUJUOHTXVNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360625
Record name 4-(2-methyl-2H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methyl-2H-tetrazol-5-yl)aniline

CAS RN

436092-89-6
Record name 4-(2-Methyl-2H-tetrazol-5-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436092-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-methyl-2H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-methyl-5-(4-nitro-phenyl)-2H-tetrazole (0.260 g, 1.27 mmol) and palladium on charcoal (53.6 mg) in ethanol (50 mL) is stirred in high pressure reactor under H2 at 4 bars for 17 hours. The catalyst is removed by filtration through Celite 521, washing with EtOH. The filtrates are combined and concentrated in vacuo to afford the title compound as a white solid (0.213 g, 96%). HPLC (254 nm) 1.50 min (89%)
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
53.6 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Kamenecka, R Jiang, X Song, D Duckett… - Journal of medicinal …, 2010 - ACS Publications
Given the significant body of data supporting an essential role for c-jun-N-terminal kinase (JNK) in neurodegenerative disorders, we set out to develop highly selective JNK inhibitors …
Number of citations: 65 pubs.acs.org

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